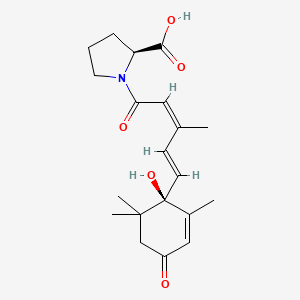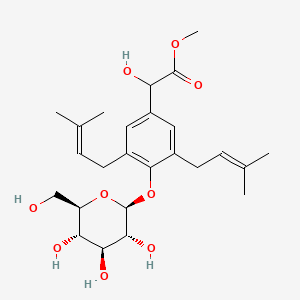
Cavaol E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cavaol E is a natural compound commonly found in plants with potential biomedical applications. It exhibits antioxidant and anti-inflammatory properties, making it a promising candidate for studying oxidative stress-related diseases such as cancer and cardiovascular disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthetic routes and reaction conditions for Cavaol E are not well-documented in the available literature. it is known that this compound can be isolated from natural sources, particularly plants, through various extraction and purification techniques.
Industrial Production Methods
Industrial production methods for this compound are also not extensively detailed. Given its natural occurrence, the primary method of obtaining this compound likely involves large-scale extraction from plant materials followed by purification processes to isolate the compound in its pure form.
化学反应分析
Types of Reactions
Cavaol E undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired outcome. For oxidation reactions, reagents such as potassium permanganate or hydrogen peroxide may be used. Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions could use reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound might yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions could result in a variety of substituted derivatives.
科学研究应用
Cavaol E has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for its potential in treating diseases such as cancer and cardiovascular disorders.
Industry: this compound may have applications in the development of new materials and products, particularly those requiring antioxidant properties
作用机制
The mechanism of action of Cavaol E involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. Additionally, this compound modulates inflammatory pathways, thereby reducing inflammation and its associated effects.
相似化合物的比较
Cavaol E can be compared with other similar compounds, such as:
Curcumin: Like this compound, curcumin exhibits antioxidant and anti-inflammatory properties. curcumin is derived from turmeric, while this compound is found in different plant sources.
Resveratrol: This compound, found in grapes and red wine, also has antioxidant properties. Resveratrol and this compound share similar mechanisms of action but differ in their chemical structures and sources.
Quercetin: Found in various fruits and vegetables, quercetin is another antioxidant compound. It has similar effects to this compound but differs in its specific molecular targets and pathways.
This compound stands out due to its unique chemical structure and specific sources, making it a distinct compound with its own set of properties and applications.
属性
分子式 |
C25H36O9 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC 名称 |
methyl 2-[3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-hydroxyacetate |
InChI |
InChI=1S/C25H36O9/c1-13(2)6-8-15-10-17(19(27)24(31)32-5)11-16(9-7-14(3)4)23(15)34-25-22(30)21(29)20(28)18(12-26)33-25/h6-7,10-11,18-22,25-30H,8-9,12H2,1-5H3/t18-,19?,20-,21+,22-,25+/m1/s1 |
InChI 键 |
UXEOSFOEEYXCTQ-ONNYNNEASA-N |
手性 SMILES |
CC(=CCC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(C(=O)OC)O)C |
规范 SMILES |
CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(C(=O)OC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


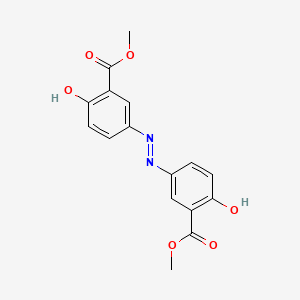
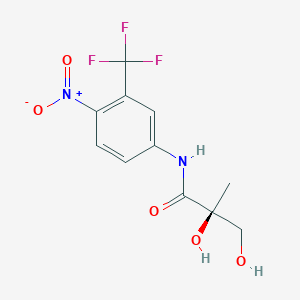
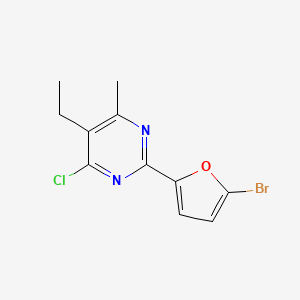


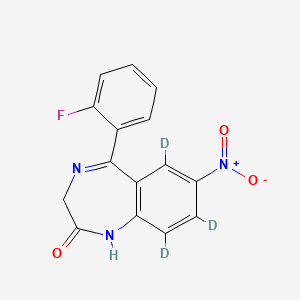

![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
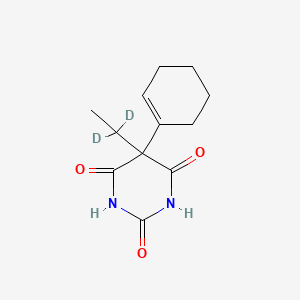
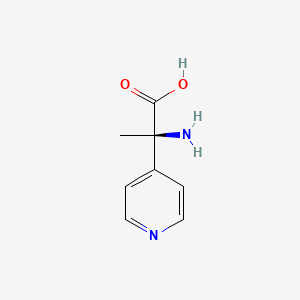
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

